![molecular formula C10H20Cl4N4 B13456820 1-[(5-chloro-1-methyl-1H-imidazol-2-yl)methyl]-1,4-diazepanetrihydrochloride](/img/structure/B13456820.png)
1-[(5-chloro-1-methyl-1H-imidazol-2-yl)methyl]-1,4-diazepanetrihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(5-chloro-1-methyl-1H-imidazol-2-yl)methyl]-1,4-diazepane trihydrochloride is a chemical compound that features a unique structure combining an imidazole ring and a diazepane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-chloro-1-methyl-1H-imidazol-2-yl)methyl]-1,4-diazepane trihydrochloride typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized using methods such as the Debus-Radziszewski synthesis, which involves the reaction of glyoxal, formaldehyde, and ammonia.
Chlorination: The imidazole ring is then chlorinated to introduce the chlorine atom at the 5-position.
Methylation: The methyl group is introduced at the 1-position of the imidazole ring.
Formation of the Diazepane Ring: The diazepane ring is synthesized separately and then coupled with the chloromethylated imidazole ring under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
1-[(5-chloro-1-methyl-1H-imidazol-2-yl)methyl]-1,4-diazepane trihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the imidazole ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups into the imidazole ring .
Aplicaciones Científicas De Investigación
1-[(5-chloro-1-methyl-1H-imidazol-2-yl)methyl]-1,4-diazepane trihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of infections and cancer.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 1-[(5-chloro-1-methyl-1H-imidazol-2-yl)methyl]-1,4-diazepane trihydrochloride involves its interaction with specific molecular targets and pathways. For example, it may bind to DNA grooves and exhibit DNA-cleavage properties, leading to cytotoxic effects on cancer cells. The compound’s imidazole ring can also participate in electron-rich interactions, contributing to its biological activities.
Comparación Con Compuestos Similares
Similar Compounds
Clemizole: An antihistaminic agent with a similar imidazole structure.
Metronidazole: An antibacterial and antiprotozoal agent containing an imidazole ring.
Omeprazole: An antiulcer drug with an imidazole moiety.
Uniqueness
1-[(5-chloro-1-methyl-1H-imidazol-2-yl)methyl]-1,4-diazepane trihydrochloride is unique due to its combination of an imidazole ring and a diazepane ring, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with different molecular targets and exhibit a range of activities not seen in other similar compounds.
Propiedades
Fórmula molecular |
C10H20Cl4N4 |
|---|---|
Peso molecular |
338.1 g/mol |
Nombre IUPAC |
1-[(5-chloro-1-methylimidazol-2-yl)methyl]-1,4-diazepane;trihydrochloride |
InChI |
InChI=1S/C10H17ClN4.3ClH/c1-14-9(11)7-13-10(14)8-15-5-2-3-12-4-6-15;;;/h7,12H,2-6,8H2,1H3;3*1H |
Clave InChI |
NTGFXBQFMIUKFE-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=CN=C1CN2CCCNCC2)Cl.Cl.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[5-(Aminomethyl)-2-methyl-1,3-oxazol-4-yl]methanol](/img/structure/B13456752.png)
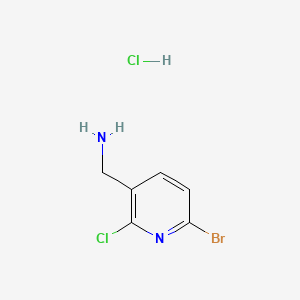
![1-[1-(trifluoromethyl)-1H-pyrazol-5-yl]cyclopropane-1-carboxylic acid](/img/structure/B13456765.png)
![3-{6-[(2-azidoethyl)amino]-1-oxo-2,3-dihydro-1H-isoindol-2-yl}piperidine-2,6-dione](/img/structure/B13456767.png)
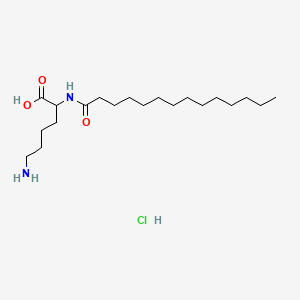
![1-{[(4-Methoxyphenyl)methyl]amino}-2-methylpropan-2-ol hydrochloride](/img/structure/B13456773.png)
![1-[3-(2-Methoxyethyl)bicyclo[1.1.1]pentan-1-yl]methanamine hydrochloride](/img/structure/B13456778.png)
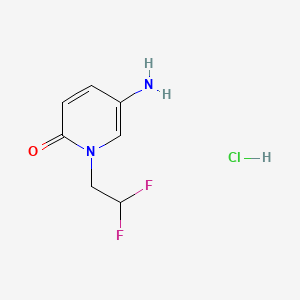
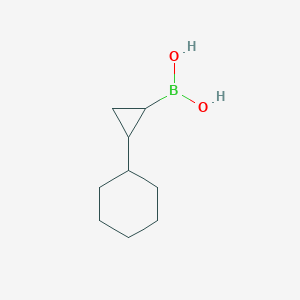

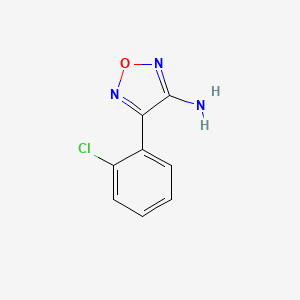
![2-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]acetamide hydrochloride](/img/structure/B13456798.png)
![Tert-butyl 7-aminobicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B13456808.png)
![2-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]ethan-1-amine hydrochloride](/img/structure/B13456813.png)
